molecular formula C15H12BrNO B13136930 3-Bromo-2-(dimethylamino)-9h-fluoren-9-one CAS No. 6936-22-7

3-Bromo-2-(dimethylamino)-9h-fluoren-9-one

Cat. No.: B13136930
CAS No.: 6936-22-7
M. Wt: 302.16 g/mol
InChI Key: KHAWBGWPLXAGNI-UHFFFAOYSA-N
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Description

3-Bromo-2-(dimethylamino)-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones. Fluorenones are known for their aromatic structure and are often used in organic synthesis and materials science. This particular compound is characterized by the presence of a bromine atom, a dimethylamino group, and a fluorenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(dimethylamino)-9h-fluoren-9-one typically involves the bromination of 2-(dimethylamino)-9h-fluoren-9-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(dimethylamino)-9h-fluoren-9-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted fluorenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-(dimethylamino)-9h-fluoren-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(dimethylamino)-9h-fluoren-9-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can act as a leaving group in substitution reactions. The fluorenone core provides a rigid aromatic structure that can interact with biological macromolecules through π-π stacking and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-9h-fluoren-9-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Bromo-9h-fluoren-9-one: Lacks the dimethylamino group, reducing its ability to participate in hydrogen bonding and electrostatic interactions.

    9H-Fluoren-9-one: The parent compound without any substituents, making it less versatile in chemical reactions.

Uniqueness

3-Bromo-2-(dimethylamino)-9h-fluoren-9-one is unique due to the presence of both the bromine atom and the dimethylamino group, which provide a combination of reactivity and interaction capabilities that are not found in the similar compounds listed above .

Properties

CAS No.

6936-22-7

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

3-bromo-2-(dimethylamino)fluoren-9-one

InChI

InChI=1S/C15H12BrNO/c1-17(2)14-8-12-11(7-13(14)16)9-5-3-4-6-10(9)15(12)18/h3-8H,1-2H3

InChI Key

KHAWBGWPLXAGNI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br

Origin of Product

United States

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